BenchChemオンラインストアへようこそ!

Semaxinib

VEGFR2 selectivity PDGFRβ off-target kinase profiling

Semaxinib (SU5416) uniquely inhibits c-Kit (IC50=30nM), FLT3 (IC50=160nM), and RET (IC50=170nM) with nanomolar potency exceeding its VEGFR2 activity (IC50=1.23μM). Unlike Sunitinib/Pazopanib, it shows 20-fold VEGFR2 selectivity over PDGFRβ and no EGFR/InsR/FGFR activity—a clean pharmacological tool for angiogenesis. It is the established standard for SuHx PAH models. Substitution without cross-validation introduces variability due to divergent selectivity fingerprints.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 204005-46-9
Cat. No. B1683841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemaxinib
CAS204005-46-9
Synonyms3-(2,4-dimethylpyrrol-5-yl)methylidene-indolin-2-one
Semaxinib
SU 5416
SU-5416
SU5416
Sugen 5416
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C
InChIInChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)
InChIKeyWUWDLXZGHZSWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Semaxinib (SU5416, CAS 204005-46-9): VEGFR2 Tyrosine Kinase Inhibitor for Preclinical Angiogenesis Research and PAH Modeling


Semaxinib (INN; codenamed SU5416, CAS 204005-46-9) is an indolinone-derived, ATP-competitive small molecule tyrosine kinase inhibitor targeting the vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR) with an IC50 of 1.23 μM [1]. Originally developed by SUGEN (now Pfizer) and advanced to Phase III clinical trials for colorectal and lung cancers, the compound exhibits a defined selectivity profile with 20-fold preference for VEGFR2 over PDGFRβ and negligible activity against EGFR, InsR, and FGFR . Beyond its primary VEGFR2 target, SU5416 potently inhibits c-Kit (IC50 = 30 nM), FLT3 (IC50 = 160 nM), and RET (IC50 = 170 nM) at nanomolar concentrations . The compound serves as a validated preclinical tool compound for dissecting VEGFR2-mediated angiogenesis, generating pulmonary arterial hypertension (PAH) disease models, and studying receptor tyrosine kinase signaling networks in hematologic malignancies.

Why Semaxinib (SU5416) Cannot Be Casually Substituted with Other VEGFR2 Inhibitors in Preclinical Research


Interchanging SU5416 with newer-generation VEGFR2 inhibitors (e.g., Sunitinib, Pazopanib, Axitinib) without protocol validation introduces substantial experimental variability due to three factors: (1) distinct kinase selectivity fingerprints—SU5416 uniquely inhibits c-Kit, FLT3, and RET at nanomolar concentrations comparable to its primary target VEGFR2 [1], whereas later-generation compounds exhibit different off-target profiles ; (2) divergent in vivo pharmacokinetic properties that fundamentally influenced the evolution of this drug class—SU5416's poor pharmacologic properties (rapid clearance, auto-induction of metabolism, limited oral bioavailability) directly motivated the rational design of Sunitinib as an optimized successor [2]; and (3) differential functional potency in cell-based assays—SU5416 inhibits VEGF-driven mitogenesis in human endothelial cells with an IC50 of 0.04 μM, which is approximately 30-fold more potent than its biochemical VEGFR2 IC50, underscoring that biochemical target affinity alone does not predict cellular efficacy [3]. These compound-specific characteristics mean that experimental results obtained with SU5416 cannot be reliably reproduced using alternative VEGFR2 inhibitors without comprehensive cross-validation.

Semaxinib (SU5416): Quantified Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


VEGFR2 Selectivity Over PDGFRβ: 20-Fold Window Defines Anti-Angiogenic Specificity Compared to Multi-Targeted Alternatives

SU5416 demonstrates a defined 20-fold selectivity for VEGFR2 (Flk-1/KDR) over PDGFRβ in biochemical kinase assays. The compound inhibits VEGFR2 with an IC50 of 1.23 μM while requiring a 20 μM concentration to achieve equivalent inhibition of PDGFRβ [1]. This selectivity window distinguishes SU5416 from multi-targeted alternatives such as Pazopanib, which exhibits nearly equipotent inhibition of VEGFR2 (IC50 = 30 nM) and PDGFRβ (IC50 = 84 nM)—a selectivity ratio of only approximately 2.8-fold [2]. Furthermore, SU5416 displays no detectable activity against EGFR, InsR, and FGFR at concentrations up to 100 μM . This well-characterized selectivity fingerprint enables researchers to attribute observed phenotypic effects specifically to VEGFR2 pathway inhibition with reduced confounding from PDGFRβ-mediated stromal or pericyte effects.

VEGFR2 selectivity PDGFRβ off-target kinase profiling angiogenesis

Nanomolar c-Kit, FLT3, and RET Inhibition Defines Unique Polypharmacology Distinguishing SU5416 from VEGFR2-Selective Inhibitors

SU5416 exhibits nanomolar inhibitory activity against c-Kit (IC50 = 30 nM), FLT3 (IC50 = 160 nM), and RET (IC50 = 170 nM) tyrosine kinases—potencies that are comparable to or exceed its activity against the primary VEGFR2 target (IC50 = 1.23 μM) . This polypharmacology profile distinguishes SU5416 from more narrowly selective VEGFR2 inhibitors such as Vatalanib (PTK787), which inhibits VEGFR2 with an IC50 of 37 nM but demonstrates substantially reduced activity against these secondary targets . In cell-based assays, SU5416 inhibits RET autophosphorylation in RET/PTC1-transfected cells with an IC50 of approximately 100 nM and suppresses proliferation of RET-driven cancer cells [1]. The compound similarly inhibits c-Kit autophosphorylation in MO7e human myeloid leukemia cells, providing a mechanistic basis for its evaluation in acute myeloid leukemia (AML) clinical studies [2]. This target profile positions SU5416 as a unique tool compound for studies requiring concurrent inhibition of VEGFR2, c-Kit, FLT3, and RET signaling axes.

c-Kit inhibition FLT3 inhibition RET kinase hematologic malignancies AML research

Direct In Vivo Comparison: SU5416 Requires 2-4× Higher Concentration Than Sunitinib for Equivalent Anti-Angiogenic Effect in Zebrafish Model

In a direct head-to-head comparison using To(Myc)/LiPan double transgenic zebrafish larvae, SU5416 and Sunitinib were evaluated for their ability to suppress tumorigenic liver growth through anti-angiogenic mechanisms. Larvae were treated with either SU5416 (1 μM or 2 μM) or Sunitinib (0.5 μM or 1 μM) from 3 to 7 days post-fertilization (dpf) [1]. Quantitative analysis of 2D liver area reduction demonstrated that SU5416 at 2 μM produced a reduction in liver size comparable to Sunitinib at approximately 0.5-1 μM, indicating that SU5416 requires roughly 2- to 4-fold higher concentrations than Sunitinib to achieve equivalent in vivo anti-angiogenic efficacy in this model system [1]. This difference aligns with the reported biochemical potency gap between the two compounds—Sunitinib inhibits VEGFR2 with nanomolar potency (IC50 ~9-10 nM), whereas SU5416 exhibits micromolar potency (IC50 = 1.23 μM) against the same target [2]. Both compounds were administered under identical experimental conditions with 0.1% DMSO as vehicle control, and data were collected from 10 samples per concentration group [1].

in vivo efficacy zebrafish model anti-angiogenesis Sunitinib comparison dose-response

Pharmacokinetic Limitations of SU5416 Drove Rational Design of Sunitinib: Rapid Clearance and Auto-Induction of Metabolism

Clinical and preclinical pharmacokinetic studies identified fundamental limitations of SU5416 that directly motivated the rational design of its successor compound, Sunitinib. SU5416 exhibits rapid systemic clearance with a large volume of distribution and significant interpatient variability following intravenous administration [1]. Critically, oral administration of a Nanocrystal Colloidal Dispersion (NCD) formulation of SU5416 resulted in auto-induction of its own clearance—a phenomenon where repeated dosing accelerates drug metabolism, leading to progressively reduced systemic exposure [2]. This auto-induction effect was greater following oral versus intravenous administration, severely limiting oral bioavailability and therapeutic utility [3]. These pharmacologic shortcomings of SU5416 and its analog SU6668 are explicitly cited in the literature as the impetus for rationally designing Sunitinib with high oral bioavailability and nanomolar-range potency against antiangiogenic RTKs [4]. While these PK characteristics precluded SU5416's clinical advancement, they establish a clear differentiation framework: SU5416 serves as a valuable preclinical tool compound precisely because its limitations are well-characterized, enabling researchers to contextualize results obtained with this first-generation VEGFR2 inhibitor relative to optimized successors like Sunitinib.

pharmacokinetics drug metabolism clearance Sunitinib SU6668

Patent Exclusivity: US05792783 Establishes SU5416 as the Foundational Indolinone VEGFR2 Inhibitor Scaffold

SU5416 is covered by United States Patent US05792783, issued to SUGEN in August 1998, which claims a family of indolinone-derived compounds including semaxanib along with their compositions and methods of use in various disease indications including cancer [1]. This patent establishes SU5416 as the foundational compound within the indolinone class of VEGFR2 tyrosine kinase inhibitors—a chemical scaffold that subsequently spawned multiple analogs including SU6668 (orantinib), which incorporates a propionic acid chain at the C-4′ position of the semaxanib core structure [2]. The patent's issuance date and comprehensive claims covering both compound composition and therapeutic methods provide a defined intellectual property landscape that distinguishes SU5416 from structurally unrelated VEGFR2 inhibitors such as the quinazoline-derived Vatalanib (PTK787) or the indazole-derived Pazopanib [3]. While this patent has since expired, it documents SU5416's status as the prototype molecule from which subsequent indolinone-based VEGFR2 inhibitors were derived, providing essential context for structure-activity relationship (SAR) studies and chemical biology applications.

patent intellectual property chemical scaffold indolinone SUGEN

Semaxinib (SU5416): Evidence-Backed Research and Industrial Application Scenarios


Pulmonary Arterial Hypertension (PAH) Disease Modeling: SU5416 + Chronic Hypoxia

SU5416 is the established standard for generating the SU5416/hypoxia (SuHx) mouse and rat model of pulmonary arterial hypertension, a widely used preclinical system that recapitulates key histopathological features of human PAH including occlusive vascular remodeling, plexiform lesions, and right ventricular hypertrophy. The model leverages SU5416's potent VEGFR2 inhibition (IC50 = 1.23 μM) to block pro-survival endothelial signaling while concurrent chronic hypoxia induces proliferative vascular pathology [1]. This application exploits SU5416's 20-fold selectivity for VEGFR2 over PDGFRβ, which minimizes confounding effects on pericyte-mediated vascular stabilization pathways [2]. Alternative VEGFR2 inhibitors with broader polypharmacology (e.g., Sunitinib, Pazopanib) would introduce additional kinase inhibition that could alter disease phenotype through off-target effects on PDGFRβ, c-Kit, or other pathways not directly relevant to the PAH mechanism under investigation [3].

Acute Myeloid Leukemia (AML) Research: FLT3 and c-Kit Dual Inhibition

SU5416 uniquely inhibits both FLT3 (IC50 = 160 nM) and c-Kit (IC50 = 30 nM) at nanomolar concentrations that are more potent than its activity against VEGFR2 [1]. This dual inhibition profile makes SU5416 a valuable tool for investigating FLT3-mutant AML and c-Kit-driven leukemogenesis, particularly in contexts where concurrent VEGFR2 inhibition may provide additional anti-angiogenic benefit within the bone marrow microenvironment. The compound has been validated in MO7e human myeloid leukemia cells, where it inhibits SCF-stimulated c-Kit autophosphorylation [2]. For researchers studying AML biology or evaluating combination strategies with standard chemotherapeutic agents, SU5416 offers a distinct polypharmacology profile that cannot be replicated by VEGFR2-selective inhibitors like Vatalanib (PTK787) or by FLT3-selective inhibitors such as Quizartinib, which lack the c-Kit and RET inhibitory activities present in SU5416 [3].

Angiogenesis Mechanism Dissection: Clean VEGFR2 Inhibition Without EGFR/InsR/FGFR Cross-Reactivity

SU5416's well-characterized negative selectivity profile—no detectable activity against EGFR, InsR, and FGFR at concentrations up to 100 μM—enables precise interrogation of VEGFR2-mediated angiogenesis without confounding inhibition of these related receptor tyrosine kinase pathways [1]. This contrasts with multi-targeted VEGFR inhibitors such as Sunitinib, which potently inhibits PDGFR, c-Kit, FLT3, and RET [2], or Pazopanib, which inhibits FGFR1 (IC50 = 140 nM) and PDGFRβ (IC50 = 84 nM) [3]. For basic angiogenesis research requiring specific attribution of phenotypes to VEGFR2 signaling, SU5416 provides a cleaner pharmacological tool with a more restricted target spectrum. The compound's validated use in in vivo models—including inhibition of corneal neovascularization and suppression of subcutaneous tumor growth in 8 of 10 xenograft lines tested—further supports its utility in mechanistic studies .

RET-Driven Cancer Studies: VEGFR2 Inhibitor with Documented RET/PTC1 Activity

SU5416 inhibits RET tyrosine kinase with an IC50 of 170 nM in biochemical assays and suppresses RET autophosphorylation in RET/PTC1-transfected cells with similar potency [1]. This RET inhibitory activity was discovered and characterized in direct head-to-head comparisons showing that SU5416 inhibits RET with potency comparable to its inhibition of FLT3 (IC50 = 160 nM) and c-Kit (IC50 = 30 nM) [2]. For researchers studying RET-driven malignancies (e.g., medullary thyroid carcinoma, papillary thyroid carcinoma with RET/PTC rearrangements, or RET-mutant lung cancers), SU5416 provides a dual VEGFR2/RET inhibitor tool compound. This contrasts with VEGFR2-selective agents like Vatalanib, which exhibit reduced activity against RET, and with RET-selective inhibitors that lack the concurrent VEGFR2 blockade relevant to tumor angiogenesis and microenvironment modulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Semaxinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.